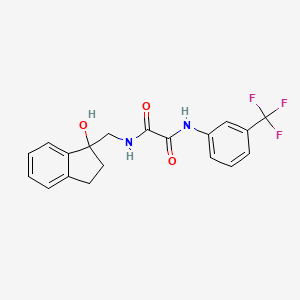

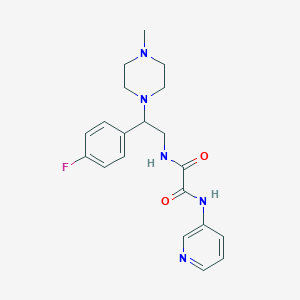

![molecular formula C12H19NO3 B2409404 2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol CAS No. 212770-56-4](/img/structure/B2409404.png)

2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol, commonly referred to as 2-HEMA, is a synthetic compound that is widely used in scientific research. It is a versatile compound with a variety of uses in the laboratory, including synthesis and as a reagent for various biochemical reactions.

Aplicaciones Científicas De Investigación

Antibacterial Activities

- Synthesis and Antibacterial Properties : A study focused on the synthesis, characterization, and evaluation of the antibacterial properties of a compound closely related to 2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol. This Schiff base compound showed resistance to different bacteria, highlighting its potential application in antibacterial treatments (Zhu Wen-jie, 2004).

Chemical Synthesis and Characterization

- Synthesis of Pyridine Derivatives : Research involving the synthesis of pyridine derivatives using related compounds demonstrated their potential application in medicinal chemistry, particularly due to their antimicrobial activity (Patel, Agravat, & Shaikh, 2011).

- Isoquinoline Syntheses : The compound's derivatives have been used in the synthesis of isoquinolines, which are significant in pharmaceutical chemistry (Kametani et al., 1970).

- NMR and Molecular Orbital Study : A study on the internal hydrogen bonding in compounds similar to 2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol has provided insights into their conformational behavior, important for understanding their chemical properties (Laatikainen & Tuppurainen, 1987).

Applications in Organic Synthesis

- Cascade Reaction in Organic Synthesis : This compound has been utilized in a three-component cascade reaction to produce β-lactams, indicating its utility in complex organic syntheses (Zanobini, Brandi, & Meijere, 2006).

- Spectroscopic Studies of Schiff Bases : Spectroscopic analysis of Schiff bases derived from compounds similar to 2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol has provided insights into their molecular structure, which is crucial for their application in various chemical processes (Issa, Khedr, & Rizk, 2008).

Photolabile Resin Supports in Peptide Synthesis

- Photolabile Resin Supports : The compound's derivatives have been used in the synthesis of photolabile resin supports for peptide fragment synthesis, demonstrating its application in biochemistry and molecular biology (Tam, DiMarchi, & Merrifield, 2009).

Molecular and Electronic Analysis

- Molecular and Electronic Properties : A study on heterocyclic compounds similar to 2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol revealed their nonlinear optical properties and spectroscopic analysis, indicating their potential in materials science and electronics (Beytur & Avinca, 2021).

Propiedades

IUPAC Name |

2-[2-hydroxyethyl-[(3-methoxyphenyl)methyl]amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-16-12-4-2-3-11(9-12)10-13(5-7-14)6-8-15/h2-4,9,14-15H,5-8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORPIWRPEFDZPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN(CCO)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

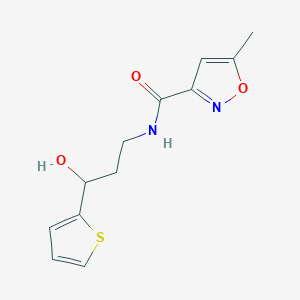

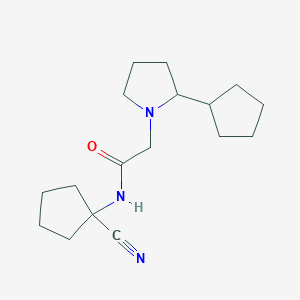

![8-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409331.png)

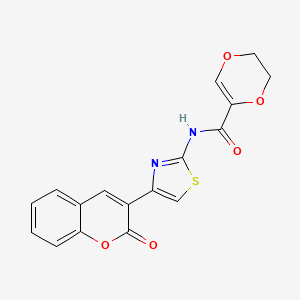

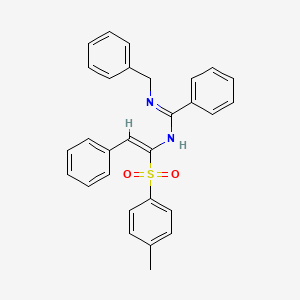

![N'-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-thiophenecarbohydrazide](/img/structure/B2409333.png)

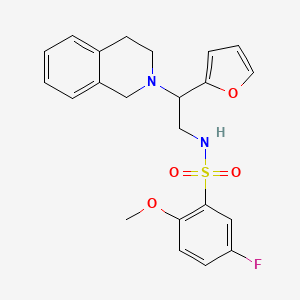

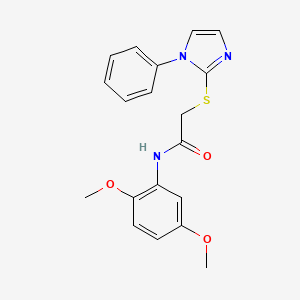

![2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2409343.png)

![Isopropyl 5-(4-chlorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2409344.png)